Cas no 877640-53-4 (ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate)

Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and an ethyl benzoate moiety. Its structure incorporates both amide and carbamate functionalities, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a building block for designing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators due to its rigid yet functionalized scaffold. Its well-defined synthetic pathway and stability under standard conditions enhance its utility in laboratory applications. The presence of electron-donating and withdrawing groups allows for further derivatization, supporting diverse chemical modifications.
ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate structure
877640-53-4 structure
Product Name:ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate
CAS No:877640-53-4
MF:C21H23N3O5
MW:397.424425363541
CID:5940858
PubChem ID:18572711
Update Time:2025-08-02

ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate
    • ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate
    • ethyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate
    • 877640-53-4
    • F2519-0053
    • ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate
    • AKOS024656571
    • Benzoic acid, 4-[[[[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]amino]carbonyl]amino]-, ethyl ester
    • Inchi: 1S/C21H23N3O5/c1-3-29-20(26)14-4-6-15(7-5-14)22-21(27)23-16-12-19(25)24(13-16)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-13H2,1-2H3,(H2,22,23,27)
    • InChI Key: XIWQHEGOFVWLFI-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(NC2CC(=O)N(C3=CC=C(OC)C=C3)C2)=O)C=C1

Computed Properties

  • Exact Mass: 397.16377084g/mol
  • Monoisotopic Mass: 397.16377084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 97Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 631.8±55.0 °C(Predicted)
  • pka: 12.34±0.20(Predicted)

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ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate Related Literature

Additional information on ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate

Professional Introduction to Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate and CAS No. 877640-53-4

Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate, with the CAS number 877640-53-4, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this compound is characterized by its complex arrangement of functional groups, which contributes to its unique chemical and pharmacological properties.

The molecular structure of Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate consists of several key components that are critical to its functionality. The presence of a benzoate moiety in the molecule suggests potential interactions with biological targets, while the pyrrolidinone ring system introduces a scaffold that is commonly found in bioactive molecules. Additionally, the carbamoyl group and the amino substituent further enhance the compound's potential for biological activity.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases. Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate has been studied for its potential applications in several therapeutic areas, including oncology, inflammation, and neurodegenerative disorders. The compound's ability to interact with specific biological pathways makes it a valuable candidate for further investigation.

One of the most intriguing aspects of Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate is its interaction with enzymes and receptors involved in disease pathways. Research has shown that the compound can modulate the activity of key enzymes such as kinases and phosphatases, which are often dysregulated in various diseases. Additionally, the presence of the 4-methoxyphenyl group suggests potential interactions with receptors that are sensitive to aromatic compounds, further enhancing its therapeutic potential.

The synthesis of Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrrolidinone ring system, followed by the introduction of the carbamoyl and amino groups. The final step involves coupling the benzoate moiety to complete the molecular structure. This synthetic route highlights the complexity involved in producing this compound and underscores the importance of advanced chemical techniques in its preparation.

In terms of pharmacological activity, Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate has shown promising results in preclinical studies. These studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, the compound has exhibited anti-inflammatory properties by modulating cytokine production and reducing inflammation-related symptoms.

The development of Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate also aligns with current trends in drug discovery, which emphasize the use of computational methods for identifying and optimizing bioactive molecules. Advanced computational techniques such as molecular docking and virtual screening have been employed to predict the binding affinity of this compound to various biological targets. These methods have not only accelerated the drug discovery process but also provided valuable insights into the mechanisms of action of this compound.

The future prospects for Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate are promising, with ongoing research aimed at further elucidating its pharmacological properties and exploring new therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one are likely to play a crucial role in developing novel treatments for various diseases.

In conclusion, Ethyl 4-({1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzoate (CAS No. 877640-53-4) is a compound with significant therapeutic potential due to its complex structure and interactions with key biological targets. The ongoing research into this molecule underscores its importance in pharmaceutical chemistry and drug development. As advancements continue to be made in synthetic methods and computational techniques, compounds like this one are poised to make substantial contributions to medical science.

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